4-Phenoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMQLNXAPHLKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356959 | |
| Record name | 4-phenoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123045-62-5 | |
| Record name | 4-phenoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenoxybenzenesulfonamide and Its Derivatives
General Synthetic Strategies for Sulfonamide Formation
The formation of a sulfonamide functional group is a cornerstone of organic synthesis, largely due to its prevalence in pharmaceuticals. thieme-connect.com The sulfonamide group is noted for its chemical stability, electron-withdrawing nature, and its ability to participate in hydrogen bonding. thieme-connect.com
The most classic and widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgrsc.org This reaction is typically conducted in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.org This fundamental approach is the basis for the Hinsberg reaction, a qualitative test used to distinguish between primary, secondary, and tertiary amines. wikipedia.org
Variations on this classical method have been developed to improve efficiency and environmental friendliness. These include performing the sulfonylation of amines under milder conditions, sometimes using water as the solvent, or employing microwave-assisted, solvent-free conditions to achieve excellent yields in shorter reaction times. rsc.orgresearchgate.net
Other strategies bypass the often harsh conditions required to prepare sulfonyl chlorides. nih.gov These include:
The reaction of thiols with amines via oxidative S-N coupling. thieme-connect.com
The use of sulfur dioxide substitutes like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). thieme-connect.comresearchgate.net
Coupling reactions involving sodium sulfinates and amines. thieme-connect.com
These alternative pathways offer greater functional group tolerance and often proceed under milder conditions than traditional methods. thieme-connect.com
**2.2. Specific Reaction Pathways for 4-Phenoxybenzenesulfonamide Scaffolds
The construction of the this compound framework can be approached in several ways, either by forming the sulfonamide bond on a pre-existing phenoxy-containing structure or by creating the phenoxy ether linkage on a benzenesulfonamide (B165840) core.
This is a direct and common method for creating derivatives of this compound. The key intermediate, 4-phenoxybenzenesulfonyl chloride, is reacted with a diverse range of amines to yield the desired sulfonamide products.
For example, N,N-Dimethyl-4-(4-(methylsulfonyl)phenoxy)benzenesulfonamide was synthesized by first preparing the precursor 4-(4-(methylsulfonyl)phenoxy)benzenesulfonyl chloride from 1-(4-(methylsulfonyl)phenoxy)benzene and chlorosulfonic acid. prepchem.com The resulting sulfonyl chloride was then reacted with aqueous dimethylamine (B145610) to yield the final product. prepchem.com A similar approach is used in the preparation of many "sulfa" drugs, where a substituted benzenesulfonyl chloride is reacted with an appropriate amine, followed by hydrolysis if a protecting group is used. libretexts.orgnih.gov
More complex heterocyclic amines can also be used. In one study, various N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamides were synthesized by reacting the parent imine with 4-phenoxybenzenesulfonyl chloride in chloroform. mdpi.comnih.govresearchgate.net This demonstrates the utility of this sulfonylation reaction in the late-stage functionalization of complex molecules.
Table 1: Examples of Sulfonylation Reactions to Form this compound Derivatives
| Sulfonyl Precursor | Amine | Resulting Compound | Reference |
|---|---|---|---|
| 4-(4-(methylsulfonyl)phenoxy)benzenesulfonyl chloride | Dimethylamine | N,N-Dimethyl-4-(4-(methylsulfonyl)phenoxy)benzenesulfonamide | prepchem.com |
| 4-Phenoxybenzenesulfonyl chloride | 7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazol-3(5H)-imine | N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide | mdpi.comnih.gov |
An alternative synthetic route involves forming the characteristic phenoxy ether bond as a key step. This is typically achieved through a nucleophilic aromatic substitution reaction where a phenol (B47542) acts as the nucleophile.
A clear example of this strategy is the synthesis of N,N-Dimethyl-4-(4-(phenylsulfonyl)phenoxy)benzenesulfonamide. prepchem.com In this procedure, N,N-dimethyl-4-hydroxybenzenesulfonamide was treated with sodium hydroxide (B78521) to form the corresponding phenoxide. This nucleophile then displaced a fluorine atom from 4-fluorophenyl phenyl sulfone in a heated reaction to form the diaryl ether linkage and yield the final product. prepchem.com
General synthetic schemes for related compounds also describe the incorporation of a phenoxy group via nucleophilic substitution reactions involving phenol derivatives as a standard method. evitachem.com
For the parent this compound, the primary sulfonamide group (SO₂NH₂) is itself a site for further chemical modification. This allows for the creation of a library of related compounds from a common precursor.
One advanced strategy involves activating the typically unreactive primary sulfonamide. A pyrylium (B1242799) salt can be used to convert the NH₂ group into a highly reactive sulfonyl chloride in situ. This intermediate can then be reacted with a variety of nucleophiles to form new derivatives. researchgate.net
Another common approach is direct alkylation or arylation at the sulfonamide nitrogen. Structure-activity relationship (SAR) studies often involve synthesizing a series of analogs by modifying this position. nih.gov For instance, a modular synthetic route was developed to create a variety of N-substituted-4-phenoxybenzenesulfonamides for biological testing. acs.org This route allowed for facile variation at the sulfonamide nitrogen, leading to complex derivatives such as N-(3-(((2H-Tetrazol-5-yl)methyl)thio)-4-methoxynaphthalen-1-yl)-4-phenoxybenzenesulfonamide. acs.org
Recent Advances in Metal-Free and Efficient Synthesis Methods
Driven by the principles of green chemistry, significant research has focused on developing more sustainable and efficient methods for sulfonamide synthesis that avoid harsh reagents and metal catalysts. thieme-connect.com
Several metal-free approaches have been reported:
An iodine-tert-butyl hydroperoxide (TBHP) system can promote the sulfonylation of amines with N-hydroxy sulfonamides via oxidative cleavage of an S–N bond, using an eco-friendly solvent. rsc.org
Direct C-H functionalization allows for the installation of a sulfonamide group onto an aromatic ring without prior functionalization, using SO₂ and an amine. researchgate.net
A one-pot reaction between amides and sulfonamides, using iodobenzene (B50100) diacetate (PIDA) in a green solvent like dimethyl carbonate (DMC), can produce sulfonylureas efficiently at room temperature. acs.orgorganic-chemistry.org This method avoids the use of toxic reagents like phosgene. acs.orgorganic-chemistry.org
A particularly innovative strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. princeton.edu This copper-catalyzed method uses light-induced ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which is then aminated in a one-pot process. princeton.edu This protocol requires no pre-functionalization of the starting materials and is applicable to a diverse range of substrates. princeton.edu
Table 2: Comparison of Selected Modern Sulfonamide Synthesis Methods
| Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Oxidative S-N Coupling | I₂-TBHP, N-hydroxy sulfonamide, amine | Metal-free, eco-friendly solvent, mild conditions | rsc.org |
| Direct C-H Sulfonamidation | SO₂, amine, electrochemical oxidation | Avoids pre-functionalization of arenes | researchgate.net |
| Sulfonylurea Synthesis | Sulfonamide, amide, PIDA, DBU | Metal-free, room temperature, green solvent | acs.orgorganic-chemistry.org |
Molecular Mechanisms of Action
Elucidation of Specific Target Interactions
A primary mechanism of action for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes. nih.gov These enzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov
Studies on a wide range of benzenesulfonamide (B165840) derivatives have demonstrated their ability to inhibit various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.gov Inhibition constants for these derivatives can range from the micromolar to the subnanomolar level, highlighting the potential for potent enzymatic inhibition within this class of compounds. nih.govnih.gov
| Compound Class | Target Isoforms | Inhibition Constant (Ki) Range |
| Benzenesulfonamides | hCA I, hCA II, hCA IX, hCA XII | Subnanomolar to Micromolar |
It is important to note that while the general mechanism of carbonic anhydrase inhibition by sulfonamides is well-established, the precise inhibition constants and isoform selectivity profile for 4-Phenoxybenzenesulfonamide specifically require further empirical investigation.
Cellular Pathway Modulation (e.g., Apoptosis Induction, Folic Acid Synthesis Pathway)
Beyond direct enzyme inhibition, this compound and related compounds can exert their effects by modulating fundamental cellular pathways, including apoptosis and the folic acid synthesis pathway.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells. For example, certain dihydropyrazole derivatives containing a sulfonamide moiety have been shown to induce apoptosis in colon cancer cells. researchgate.net While the specific apoptotic pathway activated by this compound has not been fully elucidated, related phenoxyphenol compounds have been observed to induce apoptosis in human lung cancer cells. scispace.com This induction is often associated with an increase in the sub-G1 cell population, a characteristic feature of apoptotic cells. scispace.com
Folic Acid Synthesis Pathway:
The sulfonamide functional group is a well-known inhibitor of the folic acid synthesis pathway in microorganisms. nih.gov Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a crucial step in the biosynthesis of folic acid. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and certain amino acids. nih.gov This mechanism is the basis for the antimicrobial activity of sulfa drugs. While this is a primary mechanism in bacteria, its relevance to the effects of this compound in mammalian cells is less direct, as mammals obtain folic acid from their diet. However, understanding this fundamental interaction provides insight into the chemical reactivity and potential off-target effects of the sulfonamide moiety.
Structure-Based Mechanistic Insights and Binding Modes
Understanding the three-dimensional interactions between a compound and its target protein is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. Molecular mechanics and docking studies have been instrumental in exploring the binding of benzenesulfonamides to carbonic anhydrase. nih.govnih.gov
These computational approaches have revealed that the binding is dominated by short-range van der Waals forces. nih.gov The sulfonamide group typically coordinates with the zinc ion in the active site, while the phenyl ring and its substituents extend into the active site cavity, forming various interactions with the surrounding amino acid residues. nih.govunifi.it The specific orientation and interactions of the "tail" portion of the inhibitor, in this case, the phenoxy group, are critical in determining the binding affinity and selectivity for different carbonic anhydrase isoforms. unifi.itdrugbank.com
An in-depth examination of the structure-activity relationships (SAR) surrounding the this compound scaffold reveals critical insights for the rational design of novel therapeutic agents. Modifications to various parts of the molecule, including the benzenesulfonamide moiety, the phenoxy group, and the sulfonamide nitrogen, have profound effects on biological activity. Understanding these relationships, along with stereochemical influences and key pharmacophoric elements, is essential for optimizing potency and selectivity.
Computational and in Silico Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 4-phenoxybenzenesulfonamide, QSAR studies have been instrumental in understanding how different structural modifications influence their therapeutic potential.
One study utilized the Quantitative Structure-Activity Relationship (QSAR) methodology to predict the blood-brain barrier permeability of a series of heterocyclic compounds, including N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.netmdpi.comnih.govtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide. researchgate.net This research highlights the utility of QSAR in forecasting the ability of these complex molecules to reach the central nervous system, a critical factor for drugs targeting neurological disorders. researchgate.net The models in such studies are typically built using multiple linear regression, which correlates physicochemical descriptors (like lipophilicity and molecular weight) and the number of hydrogen bond donors and acceptors with the observed biological property. researchgate.net
The primary goal of developing a QSAR model is to understand how structural changes in a molecule affect its biological activity. This predictive power allows for the rational design of new, more potent compounds and the screening of virtual libraries to identify promising candidates for synthesis and further testing.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a drug molecule, or ligand, interacts with its protein target at the molecular level. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the predicted binding mode.
Several studies have employed molecular docking to investigate the binding of this compound derivatives to various protein targets. For instance, in the development of selective Mcl-1 inhibitors, computational docking of an analogue featuring a para-phenoxyphenyl group predicted a π–π stacking interaction between the distal phenyl ring of this group and the phenyl ring of the Phe270 residue in the Mcl-1 protein. nih.gov This interaction was suggested to contribute to the compound's binding affinity. nih.gov
In another study focused on designing selective matrix metalloproteinase (MMP) inhibitors, docking calculations were performed for N-(1-Hydroxy-3-mercaptopropan-2-yl)-4-phenoxybenzenesulfonamide and related compounds with the MMP-2 catalytic domain. nih.gov These simulations helped to rationalize the observed activity data by providing a model of the binding interactions at the atomic level. nih.gov Similarly, the synthesis of N-(2,6-Dioxopiperidin-3-yl)-4-phenoxybenzenesulfonamide was part of an effort to identify small molecules targeting cereblon, with molecular dynamic simulations being used to confirm the binding site. google.com
The general procedure for such studies often involves preparing the protein structure (receptor) and the ligand, followed by flexible docking of the ligand into the active site of the receptor. The resulting poses are then scored and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
Below is a table summarizing the findings from molecular docking studies on this compound derivatives:
| Compound/Derivative | Protein Target | Key Findings from Docking/MD |
| Analogue with a para-phenoxyphenyl group | Mcl-1 | Predicted π–π stacking with Phe270. nih.gov |
| N-(1-Hydroxy-3-mercaptopropan-2-yl)-4-phenoxybenzenesulfonamide | MMP-2 | Docking calculations performed to rationalize activity data. nih.gov |
| N-(2,6-Dioxopiperidin-3-yl)-4-phenoxybenzenesulfonamide | Cereblon (CRBN) | Molecular dynamic simulations used to confirm the binding site. google.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, with the aim of identifying novel molecules that possess the desired biological activity.
The this compound scaffold has been incorporated into molecules that have been part of pharmacophore modeling studies. For example, N-(2-((3-methyl- researchgate.netmdpi.comnih.govtriazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide has been noted in the context of identifying critical hydrogen bond acceptors and donors using pharmacophore modeling software. In the pursuit of identifying novel inhibitors for the OLIG2 transcription factor, a pharmacophore model was developed based on the protein-protein interaction interface. researchgate.net This model was then used to guide the identification of potential inhibitors, which included a this compound derivative. researchgate.netresearchgate.net
Virtual screening campaigns often begin with a large library of compounds which are filtered based on various criteria, including pharmacophore matching, to narrow down the number of candidates for further investigation through more computationally intensive methods like molecular docking or for experimental testing.
Prediction of ADMET Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction models are used to flag compounds that are likely to have poor pharmacokinetic profiles or toxic effects, thus reducing the likelihood of late-stage failures in drug development.
While specific, comprehensive ADMET studies focused solely on this compound were not found in the provided search results, the general principles of in silico ADMET prediction are routinely applied to benzenesulfonamide (B165840) derivatives. These predictive models assess a range of properties, including but not limited to:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance mechanisms.
Toxicity: Assessment of potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (e.g., Ames test), and other toxicities.
A summary of commonly predicted ADMET properties is provided in the table below:
| ADMET Property Category | Predicted Parameters |
| A bsorption | Oral bioavailability, Intestinal absorption (e.g., Caco-2 permeability) |
| D istribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) |
| M etabolism | Cytochrome P450 (CYP) inhibition/substrate prediction |
| E xcretion | Renal clearance, Total clearance |
| T oxicity | hERG inhibition, Ames mutagenicity, Hepatotoxicity, Carcinogenicity |
Preclinical Development and Future Research Directions
In Vivo Efficacy and Proof-of-Concept Studies
Establishing the in vivo efficacy of a compound is a pivotal step in its preclinical development, providing the first indication of its potential therapeutic utility in a living system. For derivatives of 4-phenoxybenzenesulfonamide, preliminary in vivo studies have begun to shed light on their potential in oncology.
One notable study focused on the in vivo antitumor efficacy of A16, an N-ethynyl-N-methyl-4-phenoxybenzenesulfonamide derivative. acs.org This compound was investigated for its ability to inhibit tumor growth in animal models of pancreatic cancer. The study demonstrated that A16 exhibited significant antitumor effects, providing a crucial proof-of-concept for the therapeutic potential of this class of compounds in oncology. acs.org The findings from this research are summarized in the table below.
Table 1: In Vivo Antitumor Efficacy of A16 in a Pancreatic Cancer Model
| Compound | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| A16 | 10 mg/kg | 28% | acs.org |
Furthermore, a patent for indoline (B122111) derivatives, which include this compound moieties, highlights their potential application in treating fibrotic disorders. The patent discloses that these compounds have been evaluated in preclinical efficacy studies using animal models of fibrosis, suggesting a proof-of-concept for their use in this therapeutic area. google.com These early in vivo findings are instrumental in validating the therapeutic hypothesis and guiding the future development of this compound-based drug candidates.
Advanced Preclinical Evaluations (Excluding Dosage/Administration)
Beyond initial efficacy studies, advanced preclinical evaluations are necessary to build a comprehensive profile of a drug candidate. These evaluations encompass a range of in silico and in vitro assays to predict the compound's behavior in the body.
For this compound and its analogues, in silico prediction of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), has been employed to assess their potential in vivo effectiveness. researchgate.net These computational models provide early insights into the druggability of the compounds, helping to identify potential liabilities that may hinder their development.
A significant aspect of preclinical evaluation is understanding a compound's ability to reach its target site in the body. For drugs targeting the central nervous system, crossing the blood-brain barrier (BBB) is a critical determinant of efficacy. The blood-brain barrier permeability of several potential heterocyclic drugs, including this compound, has been modeled using biomimetic immobilized artificial membrane (IAM) chromatography. researchgate.net This technique provides an in vitro estimation of a compound's ability to penetrate the BBB, a crucial parameter for the development of neurotherapeutics. researchgate.net
The table below summarizes the key advanced preclinical evaluations undertaken for this compound and its derivatives.
Table 2: Advanced Preclinical Evaluations of this compound and Derivatives
| Evaluation Method | Property Assessed | Compound Type | Reference |
| In Silico Modeling | ADMET Properties | This compound analogues | researchgate.net |
| Biomimetic IAM Chromatography | Blood-Brain Barrier Permeability | This compound | researchgate.net |
Strategies for Lead Optimization and Drug Candidate Selection
Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics. For compounds containing the this compound scaffold, various lead optimization strategies have been employed to improve their potency, selectivity, and pharmacokinetic profiles.
In the development of novel and selective Mcl-1 inhibitors, a lead compound containing the this compound moiety was identified through high-throughput screening. nih.gov A structure-based design approach was then utilized to explore the structure-activity relationships (SAR) around this lead. nih.gov This involved the synthesis of numerous analogues to improve binding affinity and selectivity for the Mcl-1 protein, a key target in cancer therapy. nih.gov
Similarly, in the optimization of a dual MCL-1/BCL-xL inhibitor, which also features the this compound core, researchers investigated bioisosteric replacements for a critical carboxylic acid group. researchgate.netnih.gov This strategy aimed to improve the compound's properties by substituting the carboxylic acid with other functional groups that have similar physicochemical characteristics, such as tetrazole and acylsulfonamide moieties. researchgate.netnih.gov The goal was to enhance the compound's binding affinity and cellular activity. researchgate.netnih.gov
The following table outlines the lead optimization strategies applied to this compound-based compounds.
Table 3: Lead Optimization Strategies for this compound-Based Compounds
| Therapeutic Target | Optimization Strategy | Key Findings | Reference |
| Mcl-1 | Structure-Based Design, SAR Exploration | Synthesis of analogues with improved binding affinity. | nih.gov |
| MCL-1/BCL-xL | Bioisosteric Replacement | Tetrazole and acylsulfonamide groups showed comparable or better binding affinities. | researchgate.netnih.gov |
Challenges and Opportunities in the Development of this compound-based Therapeutics
The development of any new therapeutic agent is fraught with challenges, and this compound-based compounds are no exception. A significant challenge lies in optimizing the sulfonamide group, which is a common feature in many drugs but can sometimes be associated with off-target effects and unfavorable pharmacokinetic properties. acs.org Ensuring selectivity for the intended biological target while minimizing interactions with other proteins is a key hurdle to overcome.
However, the inherent versatility of the this compound scaffold also presents numerous opportunities. The identification of potent sulfonamide compounds, including this compound, as inhibitors of the CYP17 enzyme has opened up a promising avenue for the treatment of prostate cancer. google.com There is a clear clinical need for new CYP17 inhibitors, and these compounds represent a valuable starting point for the development of novel therapies. google.com
Furthermore, the adaptability of the this compound core allows for its incorporation into a variety of molecular frameworks targeting different diseases. Its presence in compounds designed as Mcl-1 inhibitors, dual MCL-1/BCL-xL inhibitors, and potential treatments for fibrotic diseases underscores the broad therapeutic potential of this chemical motif. google.comnih.govresearchgate.netnih.gov The ongoing exploration of this scaffold through medicinal chemistry efforts is likely to uncover new therapeutic applications and lead to the development of next-generation drug candidates. The key is to leverage modern drug design principles to address the inherent challenges while capitalizing on the vast opportunities this chemical class offers.
Q & A
Q. What experimental approaches identify synergistic effects in combination therapies?
- Answer : Isobologram analysis and Chou-Talalay methods quantify synergy in cell viability assays (e.g., MTT). Fixed-ratio combinations (1:1–1:4) test dose dependence. Mechanistic synergy is probed via Western blotting (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
